ICOGEN Phase III Trial: Head-to-Head Comparison with Gefitinib in Advanced NSCLC
In the pivotal ICOGEN trial, icotinib demonstrated non-inferiority to gefitinib for progression-free survival (PFS) in pretreated advanced NSCLC patients, while exhibiting a statistically significantly lower incidence of drug-related adverse events overall and specifically drug-related diarrhea [1]. The primary efficacy outcome established comparable antitumor activity, yet the safety differentiation provides a quantifiable basis for selection in contexts where tolerability is a key consideration.
| Evidence Dimension | Median Progression-Free Survival (PFS) and Adverse Events |
|---|---|
| Target Compound Data | PFS: 4.6 months (95% CI 3.5–6.3). Drug-related adverse events: 61% (121/200). Drug-related diarrhea: 19% (37/200). |
| Comparator Or Baseline | Gefitinib. PFS: 3.4 months (95% CI 2.3–3.8). Drug-related adverse events: 70% (140/199). Drug-related diarrhea: 28% (55/199). |
| Quantified Difference | Hazard ratio for PFS: 0.84 (95% CI 0.67–1.05), establishing non-inferiority (non-inferiority margin 1.14). Drug-related adverse events: 61% vs 70% (p=0.046). Drug-related diarrhea: 19% vs 28% (p=0.033). |
| Conditions | Randomized, double-blind, phase 3 non-inferiority trial (NCT01040780) in 395 patients with advanced NSCLC who had failed ≥1 platinum-based chemotherapy regimen. Icotinib dosed at 125 mg three times daily; gefitinib at 250 mg once daily. |
Why This Matters
This head-to-head evidence demonstrates that icotinib matches gefitinib's efficacy while offering a measurable reduction in drug-related diarrhea (absolute difference of 9 percentage points), a clinically relevant advantage for patient tolerability in both therapeutic and preclinical research contexts.
- [1] Shi Y, et al. Icotinib versus gefitinib in previously treated advanced non-small-cell lung cancer (ICOGEN): a randomised, double-blind phase 3 non-inferiority trial. Lancet Oncol. 2013;14(10):953–961. View Source
